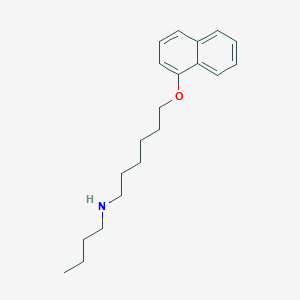
N-butyl-6-(1-naphthyloxy)-1-hexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-6-(1-naphthyloxy)-1-hexanamine, commonly known as BNPAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNPAH is a member of the amine family and is primarily used as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of BNPAH is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. BNPAH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BNPAH has been shown to have a low toxicity profile, making it suitable for various scientific applications. However, its long-term effects on human health are not well understood, and further research is needed to determine its safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BNPAH is its high purity, which makes it suitable for various scientific applications. However, its high cost and limited availability can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for BNPAH research, including the development of novel BNPAH derivatives with improved properties, the study of its mechanism of action, and the evaluation of its safety profile in humans. Additionally, BNPAH can be further explored for its potential applications in drug discovery, material science, and analytical chemistry.
Conclusion:
In conclusion, BNPAH is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity BNPAH, making it suitable for various scientific applications. BNPAH has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. Further research is needed to determine its safety profile in humans and explore its potential applications in various fields.
Métodos De Síntesis
BNPAH is synthesized using a multistep process that involves the reaction of 1-naphthol with butylamine, followed by the addition of hexanoyl chloride. The resulting product is purified using column chromatography to obtain pure BNPAH. This synthesis method has been optimized to yield high purity BNPAH, making it suitable for various scientific applications.
Aplicaciones Científicas De Investigación
BNPAH has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BNPAH has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been shown to have anti-inflammatory and antiviral properties. In material science, BNPAH has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, BNPAH has been used as a reagent for the determination of various analytes in complex matrices.
Propiedades
IUPAC Name |
N-butyl-6-naphthalen-1-yloxyhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-2-3-15-21-16-8-4-5-9-17-22-20-14-10-12-18-11-6-7-13-19(18)20/h6-7,10-14,21H,2-5,8-9,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDCYDCLMHEKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163815.png)

![N-[2-(benzylthio)ethyl]-2-methylbenzamide](/img/structure/B5163839.png)

![methyl 2-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5163849.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)isonicotinamide](/img/structure/B5163853.png)
![1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5163855.png)

![3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]-1-propanone hydrochloride](/img/structure/B5163867.png)

![N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5163893.png)

![3-{[1,1-dimethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5163906.png)